molecular formula C12H14N2 B11907607 N-Propylquinolin-3-amine CAS No. 152330-60-4

N-Propylquinolin-3-amine

Cat. No.: B11907607
CAS No.: 152330-60-4
M. Wt: 186.25 g/mol
InChI Key: SGUBKQVIOBPQME-UHFFFAOYSA-N
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Description

N-Propylquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound consists of a quinoline ring system with an amine group at the third position and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propylquinolin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminoquinoline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Propylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

N-Propylquinolin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Propylquinolin-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the propyl and amine groups.

    3-Aminoquinoline: Similar structure but lacks the propyl group.

    N-Propylquinoline: Similar structure but lacks the amine group at the third position.

Uniqueness: N-Propylquinolin-3-amine is unique due to the presence of both the propyl group and the amine group at specific positions on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

152330-60-4

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-propylquinolin-3-amine

InChI

InChI=1S/C12H14N2/c1-2-7-13-11-8-10-5-3-4-6-12(10)14-9-11/h3-6,8-9,13H,2,7H2,1H3

InChI Key

SGUBKQVIOBPQME-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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